molecular formula C20H24N4O2 B11986917 (E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

(E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B11986917
M. Wt: 352.4 g/mol
InChI Key: VPOFFCAWPSKAPK-KGENOOAVSA-N
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Description

(E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a hydroxybenzylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-benzylpiperazine with acetohydrazide, followed by the reaction with 2-hydroxybenzaldehyde. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylpiperazine and hydroxybenzylidene groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs .

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Its ability to inhibit the growth of harmful microorganisms suggests it could be developed into a therapeutic agent for treating infections .

Industry

In the industrial sector, (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide may be used in the synthesis of other chemical products, particularly those requiring the benzylpiperazine moiety.

Mechanism of Action

The mechanism of action of (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with microbial

Biological Activity

(E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves the condensation of 4-benzylpiperazine with 2-hydroxybenzaldehyde and acetohydrazide under acidic conditions. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Table 1: Characterization Data

TechniqueObservations
NMR δ (DMSO-d6): 7.35 (d), 6.94 – 6.88 (m), 3.88 (d)
IR νmax (KBr): 3413, 2945, 1617 cm⁻¹

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives containing piperazine have shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

  • Case Study : A study published in Organic & Biomolecular Chemistry demonstrated that piperazine conjugates exhibited potent antiproliferative effects, with IC50 values in the low micromolar range against human cancer cell lines .

Acetylcholinesterase Inhibition

Piperazine derivatives have been extensively studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Virtual screening has shown that these compounds can bind effectively at the active site of AChE.

  • Research Findings : A study highlighted that specific piperazine derivatives demonstrated competitive inhibition of AChE with Ki values indicating strong binding affinity . The implications suggest potential therapeutic applications in treating Alzheimer's disease.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Neuroprotective Effects : By inhibiting AChE, these compounds may enhance cholinergic signaling, providing neuroprotective effects against cognitive decline.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H24N4O2/c25-19-9-5-4-8-18(19)14-21-22-20(26)16-24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-9,14,25H,10-13,15-16H2,(H,22,26)/b21-14+

InChI Key

VPOFFCAWPSKAPK-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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